molecular formula C18H19N5OS2 B3965879 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-pyridylmethyl)acetamide

2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-pyridylmethyl)acetamide

Cat. No.: B3965879
M. Wt: 385.5 g/mol
InChI Key: FRDFTSZKGIIFSF-UHFFFAOYSA-N
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Description

2-(4-Amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-pyridylmethyl)acetamide is a heterocyclic compound featuring a fused tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidine core. This scaffold is substituted with a thioether-linked acetamide group bearing a 2-pyridylmethyl moiety. The structure combines a bicyclic system (benzothiopheno-pyrimidine) with a sulfur-containing side chain, which is critical for interactions with biological targets.

Key structural features include:

  • Tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidine core: Provides rigidity and aromaticity for target binding.
  • Thioether linkage: Enhances metabolic stability compared to ether or amine linkages.
  • 2-Pyridylmethyl substituent: Introduces hydrogen-bonding capability and modulates solubility.

Properties

IUPAC Name

2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS2/c19-16-15-12-6-1-2-7-13(12)26-17(15)23-18(22-16)25-10-14(24)21-9-11-5-3-4-8-20-11/h3-5,8H,1-2,6-7,9-10H2,(H,21,24)(H2,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDFTSZKGIIFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCC(=O)NCC4=CC=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-pyridylmethyl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the formation of the tetrahydrobenzo[b]thiophene ring, followed by the introduction of the pyrimidine moiety through cyclization reactions. The final step often involves the attachment of the pyridylmethylacetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-pyridylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino or thio groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-pyridylmethyl)acetamide is investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of inflammatory diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-pyridylmethyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Cytotoxic Acetohydrazide Derivatives ()

Compounds such as 2-chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide (5) and its derivatives (e.g., 6a, 6b) share the tetrahydrobenzo-thieno-pyrimidine core but differ in substituents:

  • 6a: Contains a 5-tert-butylisoxazol-3-ylamino group.
  • 6b: Features a 3-tert-butylisoxazol-5-ylamino group.
Compound Substituent Yield (%) Cytotoxicity (IC50, μM) Molecular Weight
Target Compound 2-Pyridylmethyl N/A N/A ~420 (estimated)
6a 5-tert-Butylisoxazol-3-yl 70 5.07 (HepG2) 400.17
6b 3-tert-Butylisoxazol-5-yl 70 4.54 (HepG2) 400.17

Key Differences :

  • The pyridylmethyl group in the target compound may improve water solubility compared to the lipophilic tert-butylisoxazolyl groups in 6a/6b .
  • Cytotoxicity data suggest that substituent position (tert-butylisoxazolyl) influences potency .

Antiplasmodial Thieno-Pyridine Carboxamides ()

Compounds like KuSaSch100 and KuSaSch101 feature thieno[3,2-e]pyridine cores with carboxamide substituents:

  • KuSaSch100 : 4-Chlorophenyl and phenyl groups.
  • KuSaSch101 : 4-Fluorophenyl and phenyl groups.
Compound Core Structure Activity (IC50, μM) Yield (%)
Target Compound Thiopheno[2,3-d]pyrimidine N/A N/A
KuSaSch100 Thieno[3,2-e]pyridine 0.73 (Plasmodium) 47
KuSaSch101 Thieno[3,2-e]pyridine 0.73 (Plasmodium) 36

Key Differences :

  • The antiplasmodial activity of KuSaSch compounds highlights the role of carboxamide substituents, whereas the target compound’s acetamide group may favor different target interactions.
  • Yields for KuSaSch derivatives are lower (36–47%), possibly due to steric hindrance from aryl substituents .

Compounds with Modified Fused Rings

Cyclopenta[b]thieno-Pyrimidines ()

2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]-N-(2-naphthyl)acetamide replaces the benzo[b]thiophene ring with a cyclopenta system and substitutes the pyridylmethyl group with a naphthyl moiety.

Compound Fused Ring System Substituent Molecular Weight
Target Compound Benzo[b]thiopheno-pyrimidine 2-Pyridylmethyl ~420
Cyclopenta[4,5]thieno-pyrimidine 2-Naphthyl ~450 (estimated)

Key Differences :

  • The naphthyl group introduces bulkier aromatic interactions compared to the pyridylmethyl group.

Substituent-Driven Pharmacokinetic Modifications

Solubility and Metabolic Stability

  • N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide (): Incorporates a cyano group and a cyclohepta[b]thiophene ring, enhancing polarity and metabolic stability compared to the target compound.

Biological Activity

The compound 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-pyridylmethyl)acetamide is a complex organic molecule that has attracted attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • A tetrahydrobenzo[b]thiophene ring.
  • A pyrimidine moiety.
  • An N-(2-pyridylmethyl)acetamide group.

IUPAC Name and Molecular Formula

PropertyDetails
IUPAC Name2-[(4-amino-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide
Molecular FormulaC₁₈H₁₉N₅OS₂
Molecular Weight373.49 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It is believed to modulate inflammatory pathways by inhibiting the activity of certain enzymes involved in these processes. This modulation is critical for its potential anti-inflammatory effects.

Anti-inflammatory Properties

Research indicates that the compound exhibits significant anti-inflammatory activity. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in various cell lines. For instance:

  • Case Study 1 : In a study using human macrophages, treatment with the compound resulted in a dose-dependent decrease in TNF-alpha and IL-6 production, suggesting its potential utility in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against several bacterial strains:

  • Case Study 2 : In tests against Staphylococcus aureus and Escherichia coli, the compound demonstrated inhibitory effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Other Biological Activities

Additional research has suggested that this compound may exhibit:

  • Antioxidant Properties : It has been shown to scavenge free radicals effectively.
  • Cytotoxic Effects : Preliminary cytotoxicity assays indicate potential effectiveness against certain cancer cell lines.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound's biological activities, it is essential to compare it with structurally similar compounds.

CompoundBiological ActivityNotes
2-amino-4H-benzo[b]pyranModerate anti-inflammatoryLacks the tetrahydrobenzo[b]thiophene structure.
2-amino-4,5,6,7-tetrahydrobenzo[b]thiopheneLow antimicrobial activityStructural differences limit its effectiveness.

The distinct combination of structural features in this compound contributes to its enhanced biological properties compared to these similar compounds.

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including:

  • Halogenation : Introduction of reactive groups (e.g., thiol or chloro) to the pyrimidine-thiophene core using halogenating agents (e.g., PCl₅ or SOCl₂) .
  • Nucleophilic substitution : Thioether bond formation between the pyrimidine-thiophene intermediate and acetamide derivatives under reflux conditions (e.g., DMF at 80–100°C) .
  • Purification : Column chromatography or recrystallization in solvents like ethanol to achieve >95% purity . Optimization: Temperature control (±5°C) and solvent polarity adjustments (e.g., switching from THF to DCM) improve yields by 15–20% .

Q. How is structural integrity validated post-synthesis?

Key analytical methods include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., δ 10.10 ppm for NHCO in acetamide groups) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 344.21) .
  • Elemental analysis : Matches calculated vs. observed C/H/N/S ratios (e.g., C: 45.36% observed vs. 45.29% calculated) .

Q. What preliminary biological activities have been reported?

Early studies indicate:

  • Enzyme inhibition : IC₅₀ values in the nanomolar range for kinases (e.g., EGFR) due to thiophene-pyrimidine interactions .
  • Antimicrobial activity : Moderate inhibition against S. aureus (MIC: 16 µg/mL) via disruption of cell wall synthesis .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?

  • 2D NMR techniques : Use COSY and NOESY to distinguish overlapping proton signals in aromatic regions .
  • X-ray crystallography : Resolve ambiguities in stereochemistry or substituent orientation (e.g., confirming trans-configuration in thioether bonds) .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Q. What strategies improve solubility for in vitro bioassays?

  • Co-solvent systems : Use DMSO/PBS mixtures (e.g., 10% DMSO) to maintain solubility without denaturing proteins .
  • Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) at the pyridylmethyl moiety .
  • Nanoformulation : Encapsulate in liposomes (size: 100–150 nm) to enhance bioavailability .

Q. How do structural modifications impact activity in SAR studies?

Key findings from analogs:

Modification Effect on Activity Reference
Replacement of pyridylmethyl with benzyl2.5× reduced kinase inhibition
Addition of trifluoromethyl groupEnhanced metabolic stability (t₁/₂: +4 hrs)
Substitution of thioether with sulfoxideLoss of antimicrobial activity

Q. What advanced techniques characterize target interactions?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (e.g., KD = 12 nM for EGFR) .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
  • Cryo-EM : Resolve compound-bound protein complexes (e.g., 3.2 Å resolution for kinase domains) .

Q. How are reaction intermediates stabilized during multi-step synthesis?

  • Low-temperature quenching : Halt reactions at –20°C to prevent degradation of thiol intermediates .
  • Inert atmosphere : Use N₂ or Ar to protect air-sensitive groups (e.g., free thiols) during reflux .
  • Protecting groups : Employ tert-butoxycarbonyl (Boc) for amine protection in pyrimidine cores .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity across studies?

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .
  • Purity verification : Re-test compounds with HPLC purity >98% to exclude impurity-driven artifacts .
  • Cell line validation : Use authenticated cell lines (e.g., ATCC-certified) to minimize variability in cytotoxicity data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-pyridylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(2-pyridylmethyl)acetamide

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